molecular formula C23H32N4O8 B2882783 E3 Ligase Ligand-Linker Conjugates 22

E3 Ligase Ligand-Linker Conjugates 22

Cat. No.: B2882783
M. Wt: 492.5 g/mol
InChI Key: RMLHAPHCRDKBTD-UHFFFAOYSA-N
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Description

Pomalidomide-PEG4-C2-NH2 is a synthesized compound that incorporates a Pomalidomide-based cereblon ligand and a 4-unit polyethylene glycol (PEG) linker. This compound is primarily used as a precursor for the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to target and degrade specific proteins within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pomalidomide-PEG4-C2-NH2 involves the conjugation of Pomalidomide with a PEG4 linker. The process typically includes the following steps:

Industrial Production Methods

Industrial production of Pomalidomide-PEG4-C2-NH2 follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, and involves the use of automated reactors and purification systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Pomalidomide-PEG4-C2-NH2 undergoes various chemical reactions, including:

    Substitution Reactions: The amine group in the PEG4 linker can participate in nucleophilic substitution reactions.

    Coupling Reactions: The compound can be coupled with other molecules through peptide coupling reactions, utilizing reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Common Reagents and Conditions

    Reagents: DCC, DMF, DIC, HOBt.

    Conditions: Room temperature, inert atmosphere (e.g., nitrogen), continuous stirring.

Major Products

The major products formed from these reactions are typically conjugates of Pomalidomide-PEG4-C2-NH2 with other molecules, which are used in the synthesis of PROTACs .

Scientific Research Applications

Pomalidomide-PEG4-C2-NH2 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

    Pomalidomide-PEG2-C2-NH2: A similar compound with a shorter PEG linker.

    Pomalidomide-PEG4-NH2: Lacks the C2 extension, making it slightly different in structure and function.

Uniqueness

Pomalidomide-PEG4-C2-NH2 is unique due to its specific combination of a Pomalidomide-based cereblon ligand and a 4-unit PEG linker with a C2 extension. This structure provides optimal solubility and bioavailability, making it highly effective in the synthesis of PROTACs .

Properties

IUPAC Name

4-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O8/c24-6-8-32-10-12-34-14-15-35-13-11-33-9-7-25-17-3-1-2-16-20(17)23(31)27(22(16)30)18-4-5-19(28)26-21(18)29/h1-3,18,25H,4-15,24H2,(H,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMLHAPHCRDKBTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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